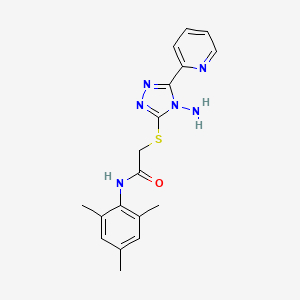![molecular formula C27H27ClN2O6 B12132010 5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12132010.png)
5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-mo rpholin-4-ylpropyl)-3-pyrrolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-クロロフェニル)-3-ヒドロキシ-4-[(7-メトキシベンゾ[d]フラン-2-イル)カルボニル]-1-(3-モルホリン-4-イルプロピル)-3-ピロリン-2-オンは、さまざまな官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
5-(3-クロロフェニル)-3-ヒドロキシ-4-[(7-メトキシベンゾ[d]フラン-2-イル)カルボニル]-1-(3-モルホリン-4-イルプロピル)-3-ピロリン-2-オンの合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。
工業生産方法
この化合物の工業生産は、スケーラビリティ、収率、およびコスト効率を最適化した合成経路を伴う可能性があります。これには、高純度と一貫性を確保するために、連続フローリアクター、自動合成、および高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
5-(3-クロロフェニル)-3-ヒドロキシ-4-[(7-メトキシベンゾ[d]フラン-2-イル)カルボニル]-1-(3-モルホリン-4-イルプロピル)-3-ピロリン-2-オンは、以下を含むさまざまな化学反応を受けることができます。
酸化: 特定の条件下で、ヒドロキシ基をカルボニル基に酸化することができます。
還元: カルボニル基をアルコールまたは他の誘導体に還元することができます。
置換: クロロフェニル基は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシ基の酸化はケトンを生成し、カルボニル基の還元はアルコールを生成します。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。
産業: 新素材の開発や化学反応における触媒として利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
5-(3-クロロフェニル)-3-ヒドロキシ-4-[(7-メトキシベンゾ[d]フラン-2-イル)カルボニル]-1-(3-モルホリン-4-イルプロピル)-3-ピロリン-2-オンの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や使用状況によって異なります。
類似化合物の比較
類似化合物
- 5-(3-クロロフェニル)-3-ヒドロキシ-4-[(7-メトキシベンゾ[d]フラン-2-イル)カルボニル]-1-(3-モルホリン-4-イルプロピル)-3-ピロリン-2-オン
- 5-(3-クロロフェニル)-3-ヒドロキシ-4-[(7-メトキシベンゾ[d]フラン-2-イル)カルボニル]-1-(3-ピペリジン-4-イルプロピル)-3-ピロリン-2-オン
- 5-(3-クロロフェニル)-3-ヒドロキシ-4-[(7-メトキシベンゾ[d]フラン-2-イル)カルボニル]-1-(3-ピロリジン-4-イルプロピル)-3-ピロリン-2-オン
ユニークさ
5-(3-クロロフェニル)-3-ヒドロキシ-4-[(7-メトキシベンゾ[d]フラン-2-イル)カルボニル]-1-(3-モルホリン-4-イルプロピル)-3-ピロリン-2-オンのユニークさは、特定の官能基の組み合わせにあり、これは独特の化学的および生物学的特性をもたらします。これは、さまざまな研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
- 5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-piperidin-4-ylpropyl)-3-pyrrolin-2-one
- 5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-pyrrolidin-4-ylpropyl)-3-pyrrolin-2-one
Uniqueness
The uniqueness of 5-(3-Chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C27H27ClN2O6 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H27ClN2O6/c1-34-20-8-3-6-18-16-21(36-26(18)20)24(31)22-23(17-5-2-7-19(28)15-17)30(27(33)25(22)32)10-4-9-29-11-13-35-14-12-29/h2-3,5-8,15-16,23,32H,4,9-14H2,1H3 |
InChIキー |
UURZBASXTXQHLN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC(=CC=C4)Cl)CCCN5CCOCC5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12131945.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12131948.png)
![4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12131949.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12131953.png)
![3-[(4-Bromophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12131955.png)
![1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea](/img/structure/B12131961.png)
![(5Z)-3-(2-methoxyethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131963.png)


![4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone](/img/structure/B12131974.png)

![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-e thoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12131982.png)
